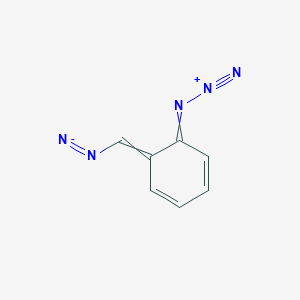

1-Azido-2-(diazomethyl)benzene

CAS No.: 189351-80-2

Cat. No.: VC19090980

Molecular Formula: C7H5N5

Molecular Weight: 159.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 189351-80-2 |

|---|---|

| Molecular Formula | C7H5N5 |

| Molecular Weight | 159.15 g/mol |

| IUPAC Name | (6-diazonioiminocyclohexa-2,4-dien-1-ylidene)methyliminoazanide |

| Standard InChI | InChI=1S/C7H5N5/c8-10-5-6-3-1-2-4-7(6)11-12-9/h1-5H |

| Standard InChI Key | DBILXGKNJFHOIR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CN=[N-])C(=N[N+]#N)C=C1 |

Introduction

Structural and Physical Properties

Molecular Characteristics

1-Azido-2-(diazomethyl)benzene has the molecular formula C₇H₅N₅, with a molecular weight of 159.15 g/mol . Its structure comprises a benzene ring with an azide group at position 1 and a diazomethyl group at position 2, as indicated by its canonical SMILES notation: C1=CC(=CC(=C1)N=[N+]=[N-])C=[N+]=[N-]. The compound belongs to the class of azides, which are highly reactive due to their strained N₃ groups, and diazomethanes, which are energy-rich intermediates.

Table 1: Key Physical and Chemical Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 294662-04-7 | |

| Molecular Formula | C₇H₅N₅ | |

| Molecular Weight | 159.15 g/mol | |

| InChIKey | MRCYKZAPMFIKOZ-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC(=CC(=C1)N=[N+]=[N-])C=[N+]=[N-] |

Spectroscopic Features

While direct spectroscopic data for 1-Azido-2-(diazomethyl)benzene is limited, analogous compounds provide insights. For example, 1-azido-3-(diazomethyl)benzene exhibits characteristic ¹H NMR signals for aromatic protons and diazomethyl groups, with peaks in the range of δ 7.0–7.5 ppm for aromatic hydrogens and δ 5.5–6.0 ppm for diazomethyl protons . The azide group typically shows a strong IR absorption near 2100 cm⁻¹, while the diazomethyl group may exhibit peaks around 2050–2150 cm⁻¹ .

Synthesis and Preparation

Synthetic Routes

The synthesis of 1-Azido-2-(diazomethyl)benzene involves multi-step procedures, often starting from halogenated benzene precursors. A general approach includes:

-

Nucleophilic Substitution: A halogenated benzene (e.g., 2-chlorobenzyl bromide) undergoes substitution with sodium azide (NaN₃) to introduce the azido group .

-

Diazomethylation: The resulting azide is subjected to diazomethylation using reagents like diazomethane (CH₂N₂) or metalated ylides (e.g., Seyferth–Gilbert reagents) .

Table 2: Representative Synthesis Steps

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Azide Introduction | NaN₃, DMF, 64°C, 6 h | 90–99% | |

| Diazomethylation | CH₂N₂, CH₃CN, 0°C | 70–85% |

Challenges and Optimization

Key challenges include stabilizing the diazomethyl group, which is prone to decomposition under thermal or acidic conditions. Recent advancements in azide-free diazomethanide synthesis using nitrous oxide (N₂O) and metalated ylides offer safer alternatives, avoiding explosive intermediates .

| Parameter | Recommendation | Source |

|---|---|---|

| Storage | Cool, dry, away from light | |

| Handling | Use gloves, fume hood | |

| Disposal | Incinerate in controlled environment |

Reactivity and Applications

Click Chemistry

The azido group participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. This reaction is pivotal in bioconjugation and polymer chemistry . For example:

Diazomethyl Group Reactivity

The diazomethyl group acts as a carbene precursor or participates in [2+1] cycloadditions with alkenes or alkynes. It is also used in Staudinger reactions with triphenylphosphine to generate iminophosphoranes .

Table 4: Key Reactions

| Reaction Type | Conditions | Product | Source |

|---|---|---|---|

| CuAAC | CuI, RT, 12 h | 1,2,3-Triazole | |

| Cycloaddition | Thermal, 80°C | Spirocyclic Compounds | |

| Staudinger | PPh₃, CH₂Cl₂ | Iminophosphorane |

Materials Science Applications

In metal-organic frameworks (MOFs), azidomethyl-functionalized linkers enable post-synthetic modification via click reactions, enhancing porosity and functionality .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume